

Part 1: Core Directive - Strategic Synthesis Architecture

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Compound of Interest

Compound Name: 6-Chloro-7-methyl-7H-purin-8(9H)-one

CAS No.: 1226804-17-6

Cat. No.: B2549041

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Objective: To synthesize **6-Chloro-7-methyl-7H-purin-8(9H)-one** with high regioselectivity and yield, avoiding common pitfalls such as N9-alkylation or over-chlorination.

Retrosynthetic Analysis: The target molecule features a purine core with a chloro group at C6, a methyl group at N7, and a keto (oxo) group at C8.

- Disconnection 1 (C6-Cl): The C6-chloro moiety is most reliably installed via the deoxygenative chlorination of a C6-hydroxy precursor using phosphorus oxychloride ().
- Disconnection 2 (C8-Oxo): The C8-oxo functionality is best formed via the cyclization of a 4,5-diamino-pyrimidine or 4,5-disubstituted imidazole with a carbonic acid equivalent (e.g., CDI, phosgene, or urea).
- Disconnection 3 (N7-Methyl): Introducing the methyl group early in the synthesis (on the imidazole or pyrimidine precursor) prevents the formation of difficult-to-separate N7/N9 isomers that occur during direct methylation of the purine ring.

Selected Route: The Imidazole Cyclization Pathway This protocol prioritizes the Imidazole Route (starting from 5-amino-1-methyl-1H-imidazole-4-carboxamide). This pathway locks the N7-methyl position early, ensuring 100% regioselectivity and simplifying purification.

Part 2: Scientific Integrity & Logic (Detailed Protocol)

Phase 1: Precursor Synthesis (Cyclization)

Target Intermediate: 6-Hydroxy-7-methyl-7H-purin-8(9H)-one (7-Methyl-8-oxohypoxanthine)

Rationale: Direct chlorination of a pyrimidine precursor is risky due to potential hydrolysis or side reactions. Constructing the stable 6-hydroxy-8-oxo scaffold first allows for a controlled chlorination in the final step. We utilize 1,1'-Carbonyldiimidazole (CDI) as a safer, solid alternative to phosgene for the C8-ring closure.

Reagents:

- Starting Material: 5-Amino-1-methyl-1H-imidazole-4-carboxamide (10.0 g, 71.4 mmol)
- Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) (17.4 g, 107.1 mmol, 1.5 eq)
- Solvent: Anhydrous 1,4-Dioxane (150 mL) or DMF (for higher solubility)
- Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (catalytic, optional)[1]

Protocol:

- Setup: Charge a dry 500 mL round-bottom flask with 5-amino-1-methyl-1H-imidazole-4-carboxamide and anhydrous 1,4-dioxane under a nitrogen atmosphere.
- Activation: Add CDI in portions over 15 minutes at room temperature to control gas evolution ().
- Cyclization: Heat the reaction mixture to reflux () for 6–12 hours. Monitor by TLC (Eluent: 10% MeOH in DCM) or LC-MS until the starting material is consumed.
 - Expert Insight: If conversion is slow, add 0.1 eq of DBU to catalyze the nucleophilic attack of the amide nitrogen on the CDI-activated intermediate.

- Workup: Cool the mixture to room temperature. The product, 6-hydroxy-7-methyl-7H-purin-8(9H)-one, typically precipitates as a white/off-white solid.
- Isolation: Filter the solid, wash with cold dioxane (mL) followed by diethyl ether (mL) to remove residual imidazole byproducts. Dry under vacuum at .
 - Yield Expectation: 85–92%.

Phase 2: Deoxygenative Chlorination

Target Product: **6-Chloro-7-methyl-7H-purin-8(9H)-one**

Rationale: The 8-oxo group is significantly less reactive towards

than the 6-hydroxy (lactam/imidate) group due to the electron-donating effect of the N7-methyl and N9-H. This allows selective chlorination at C6 without protecting the C8 position.

Reagents:

- Substrate: 6-Hydroxy-7-methyl-7H-purin-8(9H)-one (5.0 g, 27.7 mmol)
- Chlorinating Agent: Phosphorus Oxychloride () (25 mL, excess)
- Catalyst: N,N-Dimethylaniline (3.5 mL, 27.7 mmol, 1.0 eq) or DMF (catalytic)
- Quenching: Crushed ice / Sat.

Protocol:

- Setup: Place the dried substrate in a 100 mL heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser and a drying tube ().

- Addition: Carefully add

to form a slurry. Add N,N-Dimethylaniline dropwise.
 - Mechanism:^{[1][2][3][4][5][6]} The base neutralizes the HCl generated, preventing acid-catalyzed hydrolysis of the product and accelerating the formation of the dichlorophosphate intermediate.
- Reaction: Heat the mixture to reflux (

) for 3–5 hours. The suspension should become a clear solution as the reaction proceeds.
 - Critical Parameter: Do not overheat (

) to avoid chlorination at the 2-position or decomposition of the 8-oxo moiety.
- Quenching (The "Reverse Quench"):
 - Cool the reaction mixture to room temperature.
 - Concentrate the mixture under reduced pressure to remove excess

(use a dedicated trap).
 - Pour the resulting thick oil slowly onto 200 g of crushed ice with vigorous stirring. Maintain internal temperature

.
- Neutralization: Adjust the pH to 6–7 using saturated

solution or

NaOH.
 - Warning: The product may precipitate rapidly. Ensure pH does not exceed 8 to prevent hydrolysis of the C6-Cl bond.
- Extraction: Extract the aqueous phase with Ethyl Acetate (

)

mL).

- Purification: Dry combined organics over

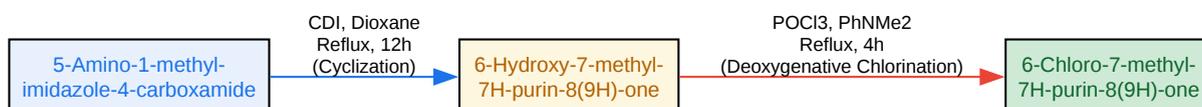
, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0–5% MeOH in DCM) if necessary.

Part 3: Visualization & Formatting

Data Summary Table

Parameter	Phase 1 (Cyclization)	Phase 2 (Chlorination)
Reagent	CDI (1.5 eq)	(Excess)
Solvent	1,4-Dioxane	Neat ()
Temperature	Reflux ()	Reflux ()
Time	6–12 Hours	3–5 Hours
Critical Control	Moisture exclusion (atm)	Reverse quench (Ice bath)
Yield	85–92%	75–85%
Appearance	White Solid	Off-white/Pale Yellow Solid

Reaction Scheme Diagram



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Caption: Two-step regioselective synthesis of **6-Chloro-7-methyl-7H-purin-8(9H)-one** via imidazole cyclization.

Troubleshooting & Expert Notes

- Regioselectivity (N7 vs N9): By starting with the 1-methylimidazole precursor, the methyl group is "locked" at the N7 position of the final purine ring. This avoids the difficult separation of N7/N9 isomers that occurs if one were to methylate 6-chloropurine directly [1, 3].

- POCl₃ Handling: Old or wet

will lead to poor conversion and high phosphoric acid byproducts. Always use distilled or fresh reagent. If the reaction turns black/tarry, the temperature was likely too high; maintain strictly [2, 4].

- Stability: The 6-chloro-8-oxo motif is sensitive to basic hydrolysis. During the quench, do not let pH rise above 8. Store the final compound at

under argon to prevent hydrolysis to the 6-hydroxy analog.

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